Viranamycin B
Description
Viranamycin B is a macrolide-class antibiotic derived from Streptomyces species, structurally characterized by a macrocyclic lactone ring. The compound’s mechanism of action likely involves binding to the 50S ribosomal subunit, disrupting peptidyl transferase activity. Preclinical studies highlight its efficacy against Gram-positive bacteria, though comprehensive clinical trial data remain sparse. Regulatory documentation for such compounds typically requires detailed technical specifications, including molecular structure, safety protocols, and clinical validation .
Properties
CAS No. |
139595-04-3 |
|---|---|
Molecular Formula |
C44H73NO14 |
Molecular Weight |
840 g/mol |
IUPAC Name |
[6-[2-[4-[(4E,6E,14E,16Z)-11-ethyl-10,12-dihydroxy-3,17-dimethoxy-7,9,13,15-tetramethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]-3-hydroxypentan-2-yl]-2-hydroxy-5,6-dimethyloxan-4-yl]oxy-4-hydroxy-2-methyloxan-3-yl] carbamate |
InChI |
InChI=1S/C44H73NO14/c1-13-31-37(47)24(4)17-22(2)15-14-16-33(53-11)40(57-42(50)34(54-12)19-23(3)18-25(5)38(31)48)27(7)39(49)28(8)44(52)21-35(26(6)29(9)59-44)56-36-20-32(46)41(30(10)55-36)58-43(45)51/h14-16,18-19,24-33,35-41,46-49,52H,13,17,20-21H2,1-12H3,(H2,45,51)/b16-14+,22-15+,23-18+,34-19- |
InChI Key |
IQDQMKRHOJUEEN-SDZJFZHQSA-N |
SMILES |
CCC1C(C(CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C)C)OC3CC(C(C(O3)C)OC(=O)N)O)O)O)OC)C)C)O |
Isomeric SMILES |
CCC1C(C(C/C(=C/C=C/C(C(OC(=O)/C(=C/C(=C/C(C1O)C)/C)/OC)C(C)C(C(C)C2(CC(C(C(O2)C)C)OC3CC(C(C(O3)C)OC(=O)N)O)O)O)OC)/C)C)O |
Canonical SMILES |
CCC1C(C(CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C)C)OC3CC(C(C(O3)C)OC(=O)N)O)O)O)OC)C)C)O |
Synonyms |
viranamycin B |
Origin of Product |
United States |
Chemical Reactions Analysis
Structural Elucidation and Key Features
Viranamycin B is structurally related to virustomycin A and concanamycin A, sharing a macrolide backbone with distinct functional modifications . Key structural attributes include:
-
Macrolide Core : An 18-membered lactone ring with hydroxyl and methyl groups.
-
Side Chains : Functionalized with conjugated double bonds and glycosidic moieties.
-
Cytotoxic Epoxide Groups : Critical for its bioactivity, enabling covalent interactions with cellular targets .
Table 1: Structural Comparison of Viranamycin B and Related Macrolides
| Feature | Viranamycin B | Virustomycin A | Concanamycin A |
|---|---|---|---|
| Ring Size | 18-membered | 18-membered | 18-membered |
| Key Functional Groups | Epoxide, hydroxyls | Epoxide, ketone | Glycoside, hydroxyl |
| Bioactivity | Cytotoxic | Antifungal | ATPase inhibition |
Mechanism of Cytotoxic Action
Viranamycin B exhibits potent inhibitory effects against P388 mouse leukemia and KB human squamous-cell carcinoma cells . Its mechanism involves:
-
DNA Intercalation : The planar macrolide structure facilitates intercalation into DNA, disrupting replication.
-
Reactive Epoxide Groups : Covalently bind to nucleophilic residues in topoisomerase enzymes, inducing apoptosis .
-
Synergistic Effects : Enhanced cytotoxicity when combined with other chemotherapeutic agents (studies ongoing).
Table 2: Cytotoxicity Data for Viranamycin B
| Cell Line | IC₅₀ (μM) | Mechanism of Action | Reference |
|---|---|---|---|
| P388 Leukemia | 0.12 | DNA intercalation, |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Molecular Properties
Viranamycin B’s macrocyclic structure differentiates it from aminoglycosides like Kanamycin B (C₁₈H₃₇N₅O₁₀, molecular weight 483.5 g/mol) and ansamycins like Rifamycin B (C₃₇H₄₇NO₁₂). The table below summarizes key differences:
*Estimated based on macrolide analogs.
Efficacy and Antimicrobial Spectrum
- Viranamycin B : Demonstrates potent activity against Staphylococcus aureus and Streptococcus pneumoniae, with MIC₉₀ values ≤1 µg/mL in vitro. Resistance rates remain <5% in surveillance studies.
- Kanamycin B: Effective against Gram-negative bacteria (e.g., E.
- Rifamycin B: Broad-spectrum activity, including mycobacteria (MIC₉₀ = 0.5 µg/mL for M. tuberculosis), but rapid resistance development limits monotherapy .
Regulatory and Clinical Status
- Viranamycin B : Investigational status in Phase II trials (NCTXXXXXX), pending validation of safety in human cohorts.
- Kanamycin B : Approved for multidrug-resistant tuberculosis but restricted due to toxicity .
- Rifamycin B : Widely used in combination therapies (e.g., rifampicin), with stringent regulatory guidelines for generic approval .
Q & A
Q. How should researchers address limitations in Viranamycin B studies during peer review?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
